molecular formula C22H17ClF3NO B5137828 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide

Cat. No. B5137828
M. Wt: 403.8 g/mol
InChI Key: CGUUYTXORQAAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell proliferation and signaling pathways. CTB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the protein kinase B (Akt) pathway, which are both involved in cell proliferation and survival.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CTB has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB is its specificity for certain proteins and pathways, which makes it a valuable tool for studying these targets in vitro and in vivo. However, CTB also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.

Future Directions

There are several future directions for research on CTB, including the development of novel CTB-based drugs with improved pharmacological properties, the investigation of CTB's potential applications in other fields, such as immunology and infectious diseases, and the further elucidation of its mechanism of action and biochemical effects.
In conclusion, CTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CTB is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of CTB involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with 2-phenylethylamine and thionyl chloride, followed by the reaction with N,N-dimethylformamide and 4-chloro-2-(trifluoromethyl)aniline. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

CTB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CTB has been used as a retrograde tracer to map neural pathways in the brain. In cancer research, CTB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, CTB has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3NO/c23-17-12-13-20(19(14-17)22(24,25)26)27-21(28)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUUYTXORQAAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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